molecular formula C8H7ClF5N B1458234 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 1461713-69-8

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B1458234
CAS No.: 1461713-69-8
M. Wt: 247.59 g/mol
InChI Key: GQQSNPDNZZHMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(2,3-difluorophenyl)methyl]piperazine hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 248.7 and is stored at room temperature . Another related compound is “(2,3-Difluorophenyl)hydrazine hydrochloride” with a molecular weight of 180.58 .


Synthesis Analysis

A compound named “N-(2,3-difluorophenyl)-2-fluorobenzamide” was synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .


Molecular Structure Analysis

The structure of a related compound, “(1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine hydrochloride (1:1)”, was determined using single crystal X-ray diffraction methods .


Chemical Reactions Analysis

The synthesis of “N-(2,3-difluorophenyl)-2-fluorobenzamide” involved a condensation reaction .


Physical and Chemical Properties Analysis

The compound “1-[(2,3-difluorophenyl)methyl]piperazine hydrochloride” is a solid at room temperature . Another related compound, “(2,3-Difluorophenyl)hydrazine hydrochloride”, also exists as a solid at room temperature .

Safety and Hazards

For “(2,3-Difluorophenyl)hydrazine hydrochloride”, the safety information indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(2,3-difluorophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N.ClH/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13;/h1-3,7H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQSNPDNZZHMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 2
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1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 3
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1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 4
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 5
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 6
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

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